molecular formula C53H86N18O19 B3046349 Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn CAS No. 123167-51-1

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

カタログ番号 B3046349
CAS番号: 123167-51-1
分子量: 1279.4 g/mol
InChIキー: OSFKACNWYBVEBJ-IWZJHKITSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, commonly known as RGD peptide, is a short sequence of amino acids that plays a crucial role in cell adhesion and migration. It is a well-known peptide in the field of biomaterials and tissue engineering due to its ability to bind to integrin receptors on the surface of cells. Integrins are transmembrane proteins that mediate cell adhesion to the extracellular matrix, and RGD peptides can mimic the natural ligands of integrins, such as fibronectin and collagen.

科学的研究の応用

Peptide Synthesis and Immunostimulating Activities

One of the key areas of research involving the sequence Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn is in the field of peptide synthesis and its potential immunostimulating activities. Mokotoff et al. (1990) attempted to design new immunostimulating peptides chemically related to bioactive peptides such as thymosin alpha 1 and thymopentin. They synthesized a series of peptides, including Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn, which contains portions of the bioactive sequence of thymosin alpha 1. However, their studies indicated that these peptides did not significantly enhance the activation and proliferation of human T lymphocytes compared to controls (Mokotoff et al., 1990).

Structural Analysis in Protein Sequences

The Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn sequence has also been identified in the structural analysis of various proteins. For instance, in the study of the structure and binding of proliferating cell nuclear antigen from Leishmania donovani, Yadav et al. (2017) identified a segment with a similar sequence. Their research provided insights into how this sequence might influence the protein's interaction with DNA and other proteins (Yadav et al., 2017).

Role in Enzymatic and Biochemical Processes

The sequence has been found in the context of enzymatic and biochemical studies. For example, Guest and Yanofsky (1966) determined sequences surrounding the sulfhydryl groups of the Escherichia coli tryptophan synthetase A protein, where a similar sequence was identified. This research was significant for understanding the enzymatic activity and protein structure (Guest & Yanofsky, 1966).

特性

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H86N18O19/c1-25(2)41(71-49(87)35(24-40(78)79)68-45(83)30(9-4-5-19-54)65-43(81)29(55)8-6-20-61-52(57)58)50(88)69-34(22-27-11-13-28(72)14-12-27)48(86)67-33(16-18-39(76)77)47(85)66-32(15-17-38(74)75)44(82)63-26(3)42(80)64-31(10-7-21-62-53(59)60)46(84)70-36(51(89)90)23-37(56)73/h11-14,25-26,29-36,41,72H,4-10,15-24,54-55H2,1-3H3,(H2,56,73)(H,63,82)(H,64,80)(H,65,81)(H,66,85)(H,67,86)(H,68,83)(H,69,88)(H,70,84)(H,71,87)(H,74,75)(H,76,77)(H,78,79)(H,89,90)(H4,57,58,61)(H4,59,60,62)/t26-,29-,30-,31-,32-,33-,34-,35-,36-,41-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSFKACNWYBVEBJ-IWZJHKITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H86N18O19
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153876
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

CAS RN

123167-51-1
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123167511
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
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Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn
Reactant of Route 5
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Reactant of Route 6
Arg-Lys-Asp-Val-Tyr-Glu-Glu-Ala-Glu-Asn

試験管内研究製品の免責事項と情報

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